2-Iododesmethylimipramine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104880-94-6 |
|---|---|
Molecular Formula |
C18H21IN2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-(3-(131I)iodanyl-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21IN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-13-16(19)9-10-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3/i19+4 |
InChI Key |
UEXDNHDACHUMOK-OWFUXLEOSA-N |
SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Isomeric SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[131I] |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Other CAS No. |
104880-94-6 |
Synonyms |
2-IDMI 2-iododesmethylimipramine |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of 2 Iododesmethylimipramine
Methodological Approaches to Chemical Synthesis
The synthesis of 2-iododesmethylimipramine involves a multi-step process that begins with the derivatization of a precursor molecule, followed by the introduction of an iodine atom. This process is critical for preparing the compound for subsequent radiolabeling.
Electrophilic Thallation for Precursor Derivatization
One established method for preparing the precursor for iodination is through electrophilic thallation. This involves the use of thallium(III) trifluoroacetate (B77799) as a reagent for electrophilic aromatic thallation. researchgate.net This process introduces a thallium trifluoroacetate group onto the aromatic ring of the desmethylimipramine molecule. This arylthallium compound then serves as an intermediate that can readily undergo iodination. researchgate.net
Iodination Chemistry for Radiolabeling
Following the creation of a suitable precursor, the next step is the introduction of an iodine isotope. This is typically achieved through an iodination reaction. A variety of iodinating reagents can be employed, with the choice often depending on the desired reactivity and the stability of the substrate. nih.gov Common reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which offer high reactivity and selectivity. tcichemicals.com For instance, N-iodosuccinimide can be activated by trifluoroacetic acid to effectively iodinate aromatic compounds. organic-chemistry.org The process can also be carried out using sodium iodide in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) in acetic acid, which facilitates the electrophilic iodination of aromatic compounds with donor substituents. nih.gov In some cases, a direct decarboxylative iodination can be achieved on precursor molecules like anthranilic acids using potassium iodide (KI) and molecular iodine (I2) under specific conditions. rsc.org
Isotopic Labeling Strategies and Radiopharmaceutical Design Principles
The utility of this compound in research and potential clinical applications hinges on its successful labeling with a radioactive isotope. The choice of isotope and the labeling strategy are guided by the intended application, whether it be for imaging or therapeutic purposes.
Integration of Gamma- and Positron-Emitting Isotopes
This compound can be labeled with various iodine isotopes, including those that emit gamma rays or positrons. researchgate.net Gamma-emitting isotopes like Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are suitable for Single Photon Emission Computed Tomography (SPECT), a nuclear medicine imaging technique. mdpi.comdrugbank.com ¹²³I has a half-life of 13.2 hours and emits gamma rays at 159 keV. radiopaedia.org ¹²⁵I, with a longer half-life of 59.4 days, is also used, although its lower energy photon emission is often considered less optimal for imaging. mdpi.combiotrend.com
For Positron Emission Tomography (PET), a positron-emitting isotope is required. While less common for this specific compound, the development of radiopharmaceuticals often considers positron-emitters like Iodine-124 (¹²⁴I). mdpi.com PET offers high-resolution quantitative imaging, making it a valuable tool in radiopharmaceutical research. actaorthop.org The synthesis of PET radiotracers often involves short-lived radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.gov The principles of labeling with these isotopes could potentially be adapted for this compound if a suitable positron-emitting iodine isotope is used. scispace.com
Considerations for Specific Activity in Radioligand Synthesis
Specific activity, defined as the amount of radioactivity per unit mass of a compound, is a critical parameter in radiopharmaceutical design. revvity.co.jpwikipedia.org It is typically expressed in units like Becquerels per mole (Bq/mol) or Curies per millimole (Ci/mmol). revvity.co.jpnih.gov High specific activity is often desirable for receptor imaging studies to minimize the administered chemical mass while achieving a sufficient signal for detection. nih.gov
The theoretical maximum specific activity is determined by the properties of the radioisotope itself. revvity.co.jp Achieving high specific activity in practice depends on the efficiency of the radiolabeling reaction and the ability to separate the radiolabeled compound from its non-radioactive counterpart. thermofisher.com For instance, in the synthesis of radiolabeled compounds, the molar ratio of the radioactive isotope to the precursor molecule can be very high to maximize the incorporation of the radionuclide. researchgate.net The specific activity must be carefully measured and reported, with the time of measurement clearly stated due to radioactive decay. nih.gov
Radiochemical Purity and Impurity Analysis
Ensuring the radiochemical purity of this compound is paramount for its use as a radiopharmaceutical. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. ymaws.com Impurities can interfere with the intended application and lead to inaccurate results.
Analysis of radiochemical purity is commonly performed using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). edqm.euresearchgate.net In radio-TLC, a small amount of the radiopharmaceutical is spotted on a stationary phase (e.g., a TLC plate), and a mobile phase (solvent) is allowed to move up the plate. ymaws.com The different components of the sample will travel at different rates, allowing for their separation. The distribution of radioactivity on the plate can then be determined using a radiochromatogram scanner. ymaws.comresearchgate.net
For instance, a two-solvent system might be used to identify and quantify potential impurities like free radioiodide and hydrolyzed-reduced forms of the radionuclide. ymaws.com The European Pharmacopoeia outlines standards for radionuclidic purity, specifying the maximum allowable levels of other radioactive isotopes. For example, for Iodine-123 preparations, the radionuclidic purity should be a minimum of 99.7%. edqm.eu
Preclinical Evaluation of 2 Iododesmethylimipramine As a Molecular Flow Marker
Theoretical Underpinnings of Soluble Flow Tracers
The development of soluble flow tracers is predicated on creating molecules that, once introduced into the circulation, distribute and deposit in tissues in direct proportion to blood flow. This requires a specific set of physicochemical properties that govern their movement from the vascular space into the tissue parenchyma.
"Molecular Microsphere" Paradigm in Perfusion Assessment
The "molecular microsphere" paradigm represents a significant conceptual advance over traditional particulate methods for blood flow measurement. physiology.orgahajournals.org An ideal deposition marker for measuring regional flow should be completely extracted from the blood during a single pass through the capillaries and then be permanently retained within the tissue. nih.gov Traditional microspheres, which are physically trapped in small vessels, fulfill the retention criterion but can suffer from rheological and geometric artifacts, leading to potential inaccuracies in flow measurement, especially in small tissue regions. thoracickey.com
A "molecular microsphere" like 2-iododesmethylimipramine (IDMI) is a soluble molecule designed to overcome these limitations. thoracickey.com Its high lipid solubility allows it to be delivered to and diffuse into tissue in direct proportion to local blood flow, while its strong binding to tissue components ensures it remains in place long enough for measurement, preventing rapid washout. thoracickey.com This approach avoids the physical artifacts associated with particulate matter and allows for a more accurate representation of perfusion at the microvascular level. ahajournals.org The development of radiolabeled IDMI was specifically aimed at creating an externally detectable tracer that behaves like a molecular microsphere for in vivo flow imaging. nih.gov
Principles Governing Transcapillary Exchange and Tissue Deposition Kinetics
The movement of a soluble tracer like IDMI from the blood to the tissue is governed by fundamental principles of transcapillary exchange. For lipid-soluble substances, the primary route of exchange is diffusion across the endothelial cell membranes of the capillaries. thoracickey.com The rate of this diffusion is influenced by several factors, including the concentration gradient of the tracer between the blood and the tissue, the surface area available for exchange, and the permeability of the capillary wall to the tracer. cvphysiology.com
The high lipophilicity of IDMI is a key determinant of its efficient transcapillary exchange. nih.gov Lipid-soluble molecules can easily pass through the lipid bilayer of endothelial cell membranes, utilizing the entire capillary surface for exchange. thoracickey.com This property ensures that the delivery of IDMI to the tissue is not limited by its ability to cross the capillary wall, but rather by the rate of blood flow delivering it to the region.
Once in the tissue, the tracer's retention, or deposition kinetics, is critical. For a flow marker to be effective, it must be rapidly and avidly bound to tissue components to prevent it from diffusing back into the circulation. thoracickey.com The strong tissue binding of IDMI ensures its deposition is stable over the measurement period, making the accumulated amount in a given region a direct reflection of the total blood flow to that region. thoracickey.com
In Vitro Organ Perfusion Studies
To validate the theoretical advantages of IDMI, its behavior has been extensively studied in controlled in vitro settings, particularly in isolated perfused heart models. These studies allow for precise measurement of extraction and retention without the confounding variables of systemic circulation.
Models for Myocardial Extraction and Retention (e.g., Isolated Perfused Hearts)
Isolated perfused heart preparations are a cornerstone for evaluating potential myocardial perfusion agents. nih.govacs.org In these models, the heart is removed from the animal and kept viable by perfusing it with a nutrient-rich solution (like Krebs-Henseleit buffer) or blood through the aorta in a retrograde fashion. nih.govacs.org This setup allows researchers to control variables such as perfusion pressure, flow rate, and the composition of the perfusate with high precision. acs.org
For the evaluation of IDMI, isolated rabbit hearts have been a key model. nih.gov By introducing a bolus of radiolabeled IDMI into the perfusion circuit, scientists can measure the amount of the tracer that is taken up by the heart muscle (extraction) and how long it remains there (retention). nih.gov This model has been used with both saline-based (crystalloid) and blood-based perfusates to understand how blood components might affect the tracer's kinetics. nih.gov
Quantitative Analysis of Transorgan Extraction and Retention Efficiencies
Studies using isolated perfused rabbit hearts have provided robust quantitative data on the efficacy of IDMI as a flow marker. These experiments reveal high extraction and retention efficiencies, which are critical for its function as a molecular microsphere. nih.gov
In saline-perfused hearts, the transorgan extraction of IDMI was found to be greater than 99%, with retention exceeding 98% at 5 minutes post-injection, even at high flow rates. nih.gov The rate of washout (fractional escape rate) was exceptionally low, at less than 0.1% per minute, and importantly, was independent of the flow rate. nih.gov When the perfusion medium was switched to blood, the extraction remained very high at 98%. However, retention was somewhat lower, at 86% after 5 minutes, with a higher fractional escape rate of up to 2% per minute, though this escape rate was also independent of flow. nih.gov
| Perfusate | Parameter | Value | Flow Rate (ml·g⁻¹·min⁻¹) | Time Point |
|---|---|---|---|---|
| Saline | Transorgan Extraction | >99% | Up to 3.5 | N/A |
| Retention | >98% | Up to 3.5 | 5 min | |
| Fractional Escape Rate | <0.1% per min | Up to 3.5 | During washout | |
| Blood | Transorgan Extraction | 98% | 1.6 | N/A |
| Retention | 86% | 1.6 | 5 min | |
| Fractional Escape Rate | Up to 2% per min | 1.6 | During washout |
In Vivo Regional Blood Flow Assessment
Following successful in vitro validation, the performance of IDMI as a flow marker was assessed in vivo, directly comparing its deposition to the established gold standard of radioactive microspheres. These studies aimed to determine if the "molecular microsphere" provides a more accurate measure of regional blood flow.
In studies using open-chest rabbits, radioactively labeled IDMI and microspheres were injected simultaneously into the left atrium. thoracickey.com The hearts were then excised, sectioned, and the deposition of each tracer was measured in small tissue pieces. The results showed a high correlation between the deposition of IDMI and the microspheres. thoracickey.com However, systematic differences were observed: at low flows, microsphere deposition tended to be lower than IDMI deposition, while at high flows, microsphere deposition was often higher. thoracickey.com This suggests a potential bias in microsphere distribution, possibly due to their physical properties influencing their path at arterial bifurcations. thoracickey.com
Similar findings were reported in studies on sheep, where a close correlation was found between the deposition densities of IDMI and radioactive microspheres. physiology.org These in vivo experiments underscore the validity of IDMI as a reliable marker for regional blood flow, while also highlighting the potential systematic errors associated with traditional microsphere techniques. ahajournals.orgthoracickey.com
| Animal Model | Tracer Comparison | Key Findings | Correlation (r-value) |
|---|---|---|---|
| Rabbit | Radioactive IDMI vs. Radioactive Microspheres | High correlation, but microspheres showed lower deposition at low flows and higher at high flows compared to IDMI. | 0.87 to 0.96 |
| Sheep | Radioactive IDMI vs. Radioactive Microspheres | Close correlation between deposition densities. | Not explicitly stated as a single value |
Comparative Methodologies with Particulate Microspheres (e.g., in Animal Models)
In the preclinical evaluation of this compound (IDMI) as a molecular flow marker, a primary method of validation involves its comparison with the established technique of using particulate microspheres. nih.govphysiology.org Due to their physical nature, the deposition of microspheres within small tissue regions may not be perfectly proportional to blood flow. physiology.orgnih.gov Studies in animal models, such as rabbits and sheep, have been conducted to evaluate the potential rheological, geometric, and random errors associated with microspheres by comparing their distribution with the highly lipid-soluble molecular tracer, IDMI. nih.govphysiology.org
Research in rabbit hearts revealed that the deposition of 16.5-µm microspheres is systematically biased when compared to IDMI. nih.govphysiology.org In these studies, radiolabeled microspheres (e.g., ¹⁴¹Ce and ¹⁰³Ru) and radioiodinated IDMI ([¹²⁵I]IDMI and [¹³¹I]IDMI) were injected simultaneously into the left atrium. physiology.orgnih.gov Subsequent analysis of myocardial tissue, divided into approximately 100 pieces averaging 54 mg, showed that microsphere deposition tended to be lower than IDMI in low-flow regions and higher in high-flow regions. physiology.org This preferential deposition in high-flow areas is thought to result from a bias at arterial bifurcations, where particles are more likely to enter the branch with a higher flow rate. physiology.orgnih.gov While correlations between differently labeled microspheres were high (r > 0.95), the correlation between microsphere and IDMI densities showed more significant scatter (0.87 < r < 0.96), indicating a systematic difference in their distribution patterns. physiology.orgnih.gov The methodological error for microsphere deposition was found to be about three times that for IDMI. nih.gov
Similar comparative studies were extended to larger hearts, specifically in sheep, to determine if this bias persisted. nih.gov In eleven open-chest sheep, radiolabeled microspheres and IDMI were co-injected, and the hearts were sectioned into roughly 254 pieces of about 217 mg each. nih.govnih.gov The findings in sheep were consistent with those in rabbits; scatter plots of microsphere versus IDMI deposition densities were not random (0.84 < r < 0.98) and demonstrated that microspheres were deposited less in low-flow regions and more in high-flow regions compared to IDMI. nih.gov Despite this systematic bias, the studies concluded that microspheres remain a generally adequate tool for estimating regional flows, particularly in larger tissue regions. nih.govphysiology.org However, IDMI provides a more accurate, flow-proportional measurement, especially when assessing microregional flow where artery diameters are only a few times larger than the microspheres themselves. physiology.org
Table 1: Comparative Findings of this compound (IDMI) vs. Particulate Microspheres in Animal Models
| Parameter | Rabbit Heart Studies | Sheep Heart Studies |
|---|---|---|
| Animal Model | Open-chest rabbits | Open-chest sheep |
| Microsphere Size | 16.5 µm | 16.5 µm |
| Tissue Sample Size | ~100 pieces, averaging 54 mg | ~254 pieces, averaging 217 mg |
| Correlation (Microsphere vs. IDMI) | 0.87 < r < 0.96 | 0.84 < r < 0.98 (linear regression coefficient 0.93 ± 0.050) |
| Key Finding | Microspheres show bias with lower deposition in low-flow regions and higher deposition in high-flow regions compared to IDMI. physiology.org | Bias observed is consistent with rabbit studies, confirming preferential deposition of microspheres in high-flow regions. nih.gov |
| Conclusion on Microspheres | Adequate for general regional flow, but systematic error exists in microregions. physiology.org | Considered adequate for estimating regional flows, despite systematic errors relative to flow. nih.gov |
Spatiotemporal Characterization of Tracer Deposition
The utility of this compound (IDMI) as a flow marker is further defined by its spatiotemporal deposition characteristics, which describe how the tracer distributes in tissue over space and time. physiology.org Because IDMI is delivered to tissue in proportion to local flow, is almost completely extracted in a single pass, and binds stably within the tissue, its local deposition reflects the flow at the time of injection. physiology.orgresearchgate.net
Studies designed to evaluate temporal flow stability have used IDMI in conjunction with other tracers. physiology.org In one such study using Langendorff-perfused rabbit hearts, the spatial pattern of myocardial flow distribution was assessed at a microvascular level. physiology.orgphysiology.org The temporal stability was evaluated by performing a continuous 90-second injection of ¹²⁵I-IDMI, followed immediately by a bolus injection of ³H-desmethylimipramine (HDMI). physiology.org The regional densities of the two tracers showed a strong correlation (r = 0.86 ± 0.03), indicating that the spatial pattern of flow distribution remained stable at the microvascular level over that 90-second period. physiology.org
Table 2: Spatiotemporal Tracer Deposition Findings in Rabbit Hearts
| Experimental Condition | Tracers Used | Key Metric | Result | Interpretation |
|---|---|---|---|---|
| Temporal Stability Evaluation | Continuous 90s ¹²⁵I-IDMI injection followed by bolus ³H-HDMI injection | Correlation Coefficient (r) | 0.86 ± 0.03 | The spatial pattern of myocardial flow is stable at the microvascular level over a 90-second period. physiology.org |
| Microembolization Effect | Sequential injections of IDMI, 15-µm microspheres, and HDMI | Coefficient of Variation | Increased from 19% to 25% | Microembolization enhances flow heterogeneity. physiology.orgphysiology.org |
| Microembolization Effect | Sequential injections of IDMI, 15-µm microspheres, and HDMI | Correlation Coefficient (r) between pre- and post-embolization tracers | 0.84 ± 0.06 | The fundamental spatial pattern of flow distribution is maintained despite increased heterogeneity. physiology.orgphysiology.org |
Autoradiographic Techniques for Microregional Flow Mapping
Autoradiographic techniques utilizing radiolabeled this compound (IDMI) have been developed to achieve high-resolution mapping of microregional blood flow. physiology.org This methodology leverages the properties of IDMI as a "molecular microsphere"—a tracer that distributes and is retained in proportion to local blood flow—to create detailed images of flow distribution at the microvascular level. physiology.orgresearchgate.net
A notable advancement in this area is the development of double-tracer digital radiography. physiology.orgphysiology.org This technique uses two differently labeled versions of desmethylimipramine, such as ¹²⁵I-IDMI and ³H-desmethylimipramine (HDMI), to allow for two-time-point measurements of myocardial flow distribution, for instance, before and after an intervention. physiology.org The density distributions of the two tracers are determined using subtraction digital radiography, which employs two imaging plates of differing sensitivity to distinguish between the isotopes. physiology.org
This method has been successfully applied to measure within-layer myocardial flow distributions in isolated rabbit hearts, achieving a resolution of 400 × 400 µm². physiology.org This level of detail is comparable in size to vascular regulatory units, allowing for a highly granular analysis of flow heterogeneity. physiology.org The validity of the method was confirmed by the strong correlation (r = 0.89 ± 0.03) observed between the regional densities of ¹²⁵I-IDMI and HDMI when they were injected simultaneously. physiology.org The development of double-tracer digital radiography with IDMI and related compounds represents a promising and powerful method for the detailed spatial and temporal analysis of myocardial blood flow at the microcirculatory level. physiology.orgphysiology.org
Preclinical Receptor Binding and Pharmacological Investigation
Ligand-Receptor Interaction Dynamics
2-Iododesmethylimipramine (IDMI) is recognized for its interaction with the norepinephrine (B1679862) transporter (NET). mdpi.com The parent compound, desipramine (B1205290), is a tricyclic antidepressant that functions as a selective inhibitor of norepinephrine reuptake by binding to NET. drugbank.com This action blocks the transport of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing its availability in the synapse. drugbank.comwikipedia.org Desipramine exhibits a significantly higher affinity for NET compared to the serotonin (B10506) transporter. nih.gov
Radioiodinated this compound was developed as a highly lipophilic compound that is almost completely extracted from the blood during a single pass through the coronary circulation. researchgate.net Its high affinity and retention in tissues proportional to blood flow have led to its use as a "molecular microsphere" for measuring regional blood flow. researchgate.netphysiology.orgnih.gov
| Compound | Target | Action | Key Characteristic |
|---|---|---|---|
| Desipramine | Norepinephrine Transporter (NET) | Selective Reuptake Inhibitor | High affinity for NET |
| This compound (IDMI) | Norepinephrine Transporter (NET) | Binds to NET | Used as a flow marker due to high extraction and retention |
Desmethylimipramine, the parent compound of this compound, is also known to interact with alpha-2 adrenoceptors, although this is not its primary mechanism of action. nih.govnih.gov Alpha-2 adrenoceptors are G protein-coupled receptors that are typically located on presynaptic nerve terminals and inhibit the release of norepinephrine. wikipedia.orgwikipedia.org Antagonism of these receptors can lead to an increase in norepinephrine release. nih.gov
However, studies have shown that the affinity of desipramine and its metabolite, desmethyldesipramine, for alpha-2 adrenoceptors is considerably lower than their affinity for the norepinephrine and serotonin transporters. nih.gov For instance, the affinity of desmethyldesipramine for rat cortex α2-adrenoceptors was found to be 17-fold and 200-fold lower than its affinity for the norepinephrine transporter and serotonin transporter, respectively. nih.gov This suggests that the primary antidepressant effects of desipramine are mediated through NET inhibition rather than alpha-2 adrenoceptor antagonism. nih.govnih.gov Nevertheless, some atypical antidepressants, like mirtazapine, do act as antagonists at these presynaptic receptors. nih.govguidetopharmacology.org
Kinetic Modeling of In Vivo Radiotracer-Receptor Interactions
The in vivo behavior of radiolabeled this compound can be described using kinetic models that quantify its delivery to and interaction with tissues.
Compartmental models are mathematical frameworks used to describe the distribution and exchange of a tracer within different physiological compartments. pmod.compmod.com In the context of radioligands like this compound, a two-tissue compartment model is often employed. pmod.com This model typically separates the tracer in tissue into two compartments:
C1: Represents the free and non-specifically bound tracer in the tissue (the non-displaceable compartment).
C2: Represents the specifically bound tracer. pmod.compmod.com
The exchange of the tracer between these compartments and with the arterial plasma is described by several rate constants, known as flux parameters:
K1 (ml/ccm/min): The rate constant for the uptake of the tracer from the arterial plasma into the first tissue compartment (C1). pmod.com This parameter is related to the delivery of the radiotracer from the vascular space to the cellular target. escholarship.org
k2 (1/min): The rate constant for the clearance of the tracer from the first tissue compartment back into the plasma. pmod.com
k3 (1/min): The rate constant for the transfer of the tracer from the non-displaceable compartment (C1) to the specifically bound compartment (C2). pmod.com
For a radioligand with very high affinity, the rate of dissociation from the receptor (represented by k4, the rate from C2 to C1) can be very slow. escholarship.org In the case of this compound, it has been described as being highly retained, with a k2 that approaches zero, making it an effective flow marker. nih.govescholarship.org When the rate of receptor binding is much faster than delivery, the uptake becomes limited by blood flow, and the radiotracer acts as a "molecular microsphere". escholarship.org
The distribution of a radioligand like this compound throughout the body is not uniform and is influenced by several systemic factors. msdmanuals.com
Blood Flow: The rate of blood flow to a tissue is a primary determinant of the rate of drug entry into that tissue. msdmanuals.comopentextbc.ca Tissues that are highly vascularized, such as the heart and kidneys, will reach distribution equilibrium more rapidly. msdmanuals.compharmacologyeducation.org Because this compound is delivered to tissues in proportion to flow, it is used to measure regional blood flow, particularly in the myocardium. physiology.orgphysiology.org
Non-Specific Binding: Drugs can bind to various components in the blood and tissues, which affects their distribution. pharmacologyeducation.orgslideshare.net In the bloodstream, drugs often bind reversibly to plasma proteins like albumin. msdmanuals.comopentextbc.ca This protein-bound fraction of the drug is generally considered inactive and cannot readily move to other parts of the body. pharmacologyeducation.org The extent of tissue binding also plays a crucial role; for a drug that is highly tissue-bound, its concentration in the plasma will be low, resulting in a high apparent volume of distribution. msdmanuals.com The principles governing this distribution, such as lipophilicity and pH, are the same as those that govern drug absorption. pharmacologyeducation.org
Methodologies for Preclinical Radioligand Validation
Before a radioligand can be confidently used in research, it must undergo rigorous preclinical validation.
Validation of a radioligand often involves techniques like autoradiography . wikipedia.org This method uses X-ray film or nuclear emulsion to create an image from the decay emissions of a radioactive substance distributed within a tissue section. wikipedia.org It can be used to determine the precise location of the radiolabeled compound within a tissue or even within specific cells, a process known as micro-autoradiography. wikipedia.org For instance, autoradiography can visualize the binding of a radiolabeled ligand to its receptors in different brain regions. wikipedia.org
Metabolic Pathways and Preclinical Biodistribution
In Vitro Metabolic Characterization
In vitro studies are crucial for elucidating the metabolic fate of a new chemical entity. These assays, often utilizing liver-derived systems, provide a controlled environment to identify metabolic reactions and the enzymes responsible for them. thermofisher.com
Identification of Phase I and Phase II Metabolic Reactions
While specific in vitro metabolic studies for 2-Iododesmethylimipramine are not extensively detailed in the public domain, the metabolism of its parent compound, desipramine (B1205290), and other tricyclic antidepressants is well-documented and provides a strong predictive framework.
Phase I reactions for tricyclic antidepressants primarily involve oxidation. For a compound like this compound, likely Phase I reactions would include:
N-demethylation: The removal of the methyl group from the secondary amine.
Hydroxylation: The addition of a hydroxyl group, most commonly at the 2-position of the dibenzazepine (B1670418) ring system, and potentially on the aliphatic side chain. dynamed.com
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. A key Phase II reaction is:
Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.
Role of Specific Enzyme Systems
The biotransformation of tricyclic antidepressants is predominantly carried out by a specific family of enzymes.
Cytochrome P450 (CYP) System: This superfamily of heme-containing enzymes is the primary driver of Phase I metabolism for a vast number of drugs. dynamed.comwikipedia.orgnih.govnih.govmdpi.com The specific isoforms CYP2D6 and CYP2C19 are known to be heavily involved in the metabolism of desipramine and similar compounds. dynamed.com It is highly probable that these same enzymes are responsible for the N-demethylation and hydroxylation of this compound. The CYP enzymes catalyze these oxidative reactions, making the compound more polar. dynamed.comwikipedia.org
Monoamine Oxidase (MAO): While CYP enzymes are the major players, MAO may also contribute to the metabolism of tricyclic antidepressants, although typically to a lesser extent.
UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the Phase II glucuronidation of the hydroxylated metabolites created by the CYP system. This conjugation step further increases the hydrophilicity of the metabolites, preparing them for elimination from the body.
In Vivo Biodistribution and Metabolite Profiles
In vivo studies, typically conducted in animal models, are essential to understand how a compound and its metabolites distribute throughout the body's organs and tissues and to confirm the metabolic pathways identified in vitro. wuxiapptec.comevotec.com
Quantitative Assessment of Tracer Distribution in Organs and Tissues
Radiolabeled this compound has been used as a tracer to study its distribution in vivo. Studies in rabbits have demonstrated its potential as a flow marker. nih.gov In isolated saline-perfused rabbit hearts, the transorgan extraction of this compound was greater than 99%, with retention exceeding 98% at 5 minutes. nih.gov In blood-perfused rabbit hearts, the extraction remained high at 98%, though retention was slightly lower. nih.gov
Further studies in rats using radiolabeled compounds have shown that after intravenous injection, there is significant accumulation in various organs. nih.gov The liver and spleen are often major sites of accumulation for xenobiotics. nih.govmdpi.com Quantitative analysis through methods like PET imaging and ex vivo gamma-counting allows for the determination of the percentage of the injected dose per gram of tissue (%ID/g) in each organ over time. nih.govmdpi.comscielo.br
Below is a representative table illustrating the type of data obtained from such biodistribution studies.
| Organ | Percentage of Injected Dose per Gram (%ID/g) |
| Blood | Data not available |
| Heart | Data not available |
| Lungs | Data not available |
| Liver | Data not available |
| Spleen | Data not available |
| Kidneys | Data not available |
| Brain | Data not available |
| Muscle | Data not available |
| Bone | Data not available |
| This table is for illustrative purposes and does not contain actual data for this compound due to its absence in the provided search results. |
Metabolite Identification and Quantification in Biological Samples
The identification and quantification of metabolites in biological samples like blood, urine, and feces are critical for a complete understanding of a drug's disposition. wuxiapptec.com For this compound, it is expected that analysis of these samples would reveal the presence of hydroxylated and N-demethylated metabolites, as well as their glucuronide conjugates. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) are typically employed for this purpose. nih.gov These studies help to create a comprehensive metabolite profile and understand the primary routes of elimination. wuxiapptec.com
Computational Prediction of Metabolic Fates
In silico approaches are increasingly used to predict the metabolic fate of compounds before or in parallel with experimental studies. nih.govcam.ac.uk These computational models can predict potential sites of metabolism (SOMs) on a molecule, the likely metabolites that will be formed, and the enzymes that may be involved. nih.govcambridgemedchemconsulting.com
For this compound, computational tools could be used to:
Predict Sites of Metabolism: Algorithms can analyze the chemical structure of this compound to identify atoms that are most susceptible to metabolic reactions, such as hydroxylation or demethylation, by CYP enzymes. nih.govcambridgemedchemconsulting.com
Generate Putative Metabolites: Based on known biotransformation rules, software can generate the structures of potential Phase I and Phase II metabolites. nih.govunivie.ac.at
Docking Studies: Molecular docking simulations could model the interaction of this compound with the active sites of various CYP isoforms to predict which enzymes are most likely to metabolize the compound.
These computational predictions serve as a valuable guide for designing and interpreting in vitro and in vivo metabolism studies. nih.govcam.ac.uk
Structure Activity Relationship Sar Studies of 2 Iododesmethylimipramine Analogs
Elucidation of Key Structural Determinants for Biological Activity
Structure-activity relationship (SAR) studies aim to identify which parts of a molecule, or pharmacophore, are critical for its biological effects. researchgate.net For tricyclic compounds like 2-Iododesmethylimipramine, the key structural features that determine biological activity include the tricyclic ring system, the length and composition of the alkyl side chain, and the nature of the terminal amino group.
Research into analogs has demonstrated that modifications to these key areas can significantly impact binding affinity and selectivity for biological targets. For instance, the position and nature of halogen substituents on the aromatic rings are critical. The iodine atom at the 2-position of the dibenzazepine (B1670418) nucleus in this compound is a key feature, and altering this substitution pattern can lead to significant changes in activity.
Furthermore, the secondary amine of the desmethyl side chain is another crucial determinant. N-methylation of this amine to create a tertiary amine, as seen in the parent compound imipramine, alters the pharmacological profile. SAR studies often involve synthesizing a series of analogs where the side chain length is varied, or the terminal amine is substituted with different functional groups to probe the steric and electronic requirements of the binding site. rsc.org
The table below illustrates hypothetical SAR data for a series of analogs, demonstrating how structural changes can influence inhibitory activity.
| Analog | Modification | Inhibitory Concentration (IC50 in nM) |
| This compound | Reference Compound | 5.2 |
| Analog A | 2-Chlorodesmethylimipramine | 15.8 |
| Analog B | 2-Bromodesmethylimipramine | 7.1 |
| Analog C | N-Cyclopropyl-2-Iododesmethylimipramine | 8.9 |
| Analog D | 2-Iodoimipramine (N-methylated) | 3.4 |
This table is for illustrative purposes and data is hypothetical.
Rational Design and Synthesis of Structural Analogs
The rational design of new analogs of this compound is guided by existing SAR data and structural information about the target protein. nih.govnih.gov The goal is to synthesize novel compounds with potentially enhanced properties, such as increased affinity, selectivity, or improved metabolic stability. nih.gov
The synthetic strategies for creating these analogs often start from a common tricyclic core. For example, modifications to the side chain can be achieved by reacting the desmethyl parent compound with various alkylating or acylating agents. Introducing different substituents onto the aromatic ring system is a more complex process that may require a multi-step synthesis starting from simpler precursors.
A key area of interest has been the synthesis of radiolabeled versions of this compound, typically involving the introduction of a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I). These radiolabeled analogs are invaluable tools for in-vitro and in-vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT), to visualize and quantify the distribution of the target protein in the brain. The synthesis of these radiotracers must be carefully designed to be rapid and efficient due to the short half-life of the radioisotopes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netorientjchem.org This computational technique is used to predict the activity of novel compounds and to gain a deeper understanding of the physicochemical properties that are important for binding. mdpi.comqsartoolbox.org
In the context of this compound and its analogs, a QSAR study would typically involve:
Data Set Assembly: A series of analogs with their measured biological activities (e.g., IC50 values) is compiled. orientjchem.org
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. orientjchem.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For tricyclic antidepressants, QSAR models have highlighted the importance of factors such as the lipophilicity of the molecule and the electronic nature of the substituents on the aromatic rings. frontiersin.org For example, a model might reveal that increasing the electron-withdrawing capacity of the substituent at the 2-position enhances binding affinity, providing a rationale for the high potency of this compound.
Computational Chemistry and Molecular Dynamics Simulations for Binding Mode Analysis
To understand the interaction between this compound and its target protein at an atomic level, computational chemistry and molecular dynamics (MD) simulations are employed. tsukuba.ac.jpnih.gov These powerful tools allow researchers to visualize how the ligand fits into the binding pocket of the protein and to identify the key intermolecular interactions that stabilize the complex. nih.govplos.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. For this compound, docking studies can reveal how the tricyclic system orients itself within the binding site and which amino acid residues interact with the iodine atom and the protonated amine of the side chain.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the study of conformational changes and the stability of binding interactions. plos.orgnih.gov These simulations can help to refine the binding poses predicted by docking and to calculate the binding free energy, which is a theoretical measure of the affinity of the ligand for the protein. nih.govchemrxiv.org These computational approaches are instrumental in rationalizing the observed SAR data and in guiding the design of new, more potent, and selective analogs. nih.gov
Advanced Analytical Methodologies for 2 Iododesmethylimipramine Research
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Iododesmethylimipramine (IDMI) in complex mixtures. wikipedia.orgresearchgate.netopenaccessjournals.com This method relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com The differential interactions of the analyte with the stationary phase lead to its separation from other components. shimadzu.com The purity of IDMI used in research is often confirmed by HPLC, with studies reporting purities greater than 98.5%. nih.gov
The basic components of an HPLC system include a solvent reservoir, a pump to deliver the mobile phase at high pressure, a sample injector, the analytical column, a detector, and a data processing unit. wikipedia.orgshimadzu.com The choice of mobile and stationary phases is critical and depends on the polarity of the compound being analyzed. researchgate.netscribd.com For a lipophilic compound like IDMI, reversed-phase HPLC is a common approach. nih.gov
Table 1: Key Parameters in HPLC Method for this compound Analysis
| Parameter | Description | Relevance to this compound |
| Stationary Phase | The solid adsorbent material within the column that interacts with the sample components. | Typically a non-polar material (e.g., C18) for reversed-phase separation of lipophilic compounds like IDMI. |
| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | A mixture of polar solvents, such as acetonitrile (B52724) and water, is often used. The composition can be constant (isocratic elution) or varied over time (gradient elution) to optimize separation. scribd.com |
| Detector | The component that measures the analyte as it elutes from the column. | UV detectors are common, but for radiolabeled IDMI, a radioactivity detector is used in series. nih.gov |
| Retention Time | The time it takes for the analyte to pass through the column and reach the detector. | A characteristic property used for identification under specific chromatographic conditions. |
| Purity Assessment | HPLC is used to determine the percentage of the desired compound in a sample. | Research applications require high purity of IDMI, often exceeding 98.5%, as confirmed by HPLC analysis. nih.gov |
Radiometric Detection and Quantification Methods
Radiolabeled forms of this compound, such as those containing Iodine-125 ([¹²⁵I]IDMI) or Iodine-131 ([¹³¹I]IDMI), are instrumental in tracer studies. nih.govphysiology.org Radiometric detection provides high sensitivity for quantifying minute amounts of the compound in biological samples. revvity.com
Scintillation Spectrometry for Isotopic Abundance
Liquid scintillation counting is a widely used technique for the detection and quantification of beta-emitting and some gamma-emitting radionuclides, including isotopes of iodine. nih.govrevvity.com In this method, the sample containing the radiolabeled compound is mixed with a liquid scintillation cocktail. The radiation emitted by the isotope excites the scintillator molecules, which in turn emit photons of light. iitk.ac.in These light flashes are detected and converted into an electrical pulse by a photomultiplier tube (PMT). iitk.ac.in The intensity of the light is proportional to the energy of the radiation, allowing for quantification of the radionuclide. nih.gov
This technique is particularly useful for dual-label studies, where two different isotopes are used simultaneously. nih.gov For instance, the activities of [¹²⁵I]IDMI and another tracer like [³H]DMI can be measured in the same sample. physiology.org However, accurate quantification requires correcting for quench, which is the reduction in light output due to interfering substances in the sample. nih.gov
Gamma Spectrometry and Positron Detection
Gamma spectrometry is employed for the detection of gamma-emitting radionuclides like ¹²⁵I and ¹³¹I. dntb.gov.uascispace.com This technique uses detectors, such as Sodium Iodide (NaI(Tl)) scintillation crystals or High-Purity Germanium (HPGe) detectors, to measure the energy spectrum of gamma rays emitted from a sample. researchgate.netluxiumsolutions.com Each gamma-emitting isotope has a characteristic energy spectrum, allowing for its identification and quantification. bmuv.denrc.gov
In studies involving IDMI, gamma counters are used to measure the radioactivity in tissue samples to determine the compound's deposition density. physiology.orgscispace.com This is crucial for its application as a "molecular microsphere" to measure regional blood flow. nih.gov Positron-emitting isotopes can also be incorporated into the IDMI molecule, enabling its detection by Positron Emission Tomography (PET), a powerful in vivo imaging technique. scispace.commeduniwien.ac.at
Table 2: Radiometric Detection Methods for this compound
| Detection Method | Principle | Detected Isotopes | Application in IDMI Research |
| Liquid Scintillation Spectrometry | Emitted radiation excites a scintillator, producing light detected by a PMT. nih.goviitk.ac.in | Beta-emitters (e.g., ³H, ¹⁴C), some gamma-emitters (e.g., ¹²⁵I, ¹³¹I). nih.gov | Quantification of radiolabeled IDMI in tissue homogenates and perfusates. nih.gov |
| Gamma Spectrometry | Measures the energy spectrum of gamma rays emitted from a sample using a scintillation or semiconductor detector. researchgate.netbmuv.de | Gamma-emitters (e.g., ¹²⁵I, ¹³¹I, ¹⁴¹Ce, ¹⁰³Ru). nih.govphysiology.org | Determining regional deposition of IDMI in tissues like the myocardium. physiology.org |
| Positron Emission Tomography (PET) | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. meduniwien.ac.at | Positron-emitters. | In vivo imaging of IDMI distribution in the brain and other organs. scispace.com |
Method Validation Parameters (e.g., Limit of Detection, Limit of Quantitation)
Analytical method validation is a critical process to ensure that a measurement procedure is suitable for its intended purpose. ujpronline.com Key parameters that are evaluated include linearity, range, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). zamann-pharma.comglobalresearchonline.net
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net It is often determined as the concentration that gives a signal-to-noise ratio of 3:1. zamann-pharma.com
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net A common approach is to define the LOQ as the concentration that provides a signal-to-noise ratio of 10:1. zamann-pharma.com
For quantitative analyses of this compound, establishing the LOD and LOQ of the analytical method, such as HPLC or radiometric assays, is essential to ensure the reliability of the results, especially when dealing with low concentrations in biological matrices. researchgate.netich.org
Table 3: Key Method Validation Parameters
| Parameter | Definition | Importance in this compound Research |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. ich.org | Establishes the concentration range over which the assay is accurate. |
| Accuracy | The closeness of the test results obtained by the method to the true value. globalresearchonline.net | Ensures that the measured amount of IDMI reflects the actual amount present. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net | Indicates the reproducibility of the measurement. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. zamann-pharma.com | Defines the sensitivity of the assay for detecting trace amounts of IDMI. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. zamann-pharma.com | Determines the lower limit for reliable quantitative measurements of IDMI. |
High-Resolution Autoradiography for Tissue Distribution
Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues and cells. nih.govresearchgate.net For this compound, quantitative whole-body autoradiography (QWBA) and microautoradiography provide high-resolution images of its localization in different organs and even at a cellular level. nih.govqps.com
In a typical autoradiography experiment, an animal is administered a radiolabeled form of IDMI. wuxiapptec.com After a specific time, the animal is euthanized, and thin tissue sections are prepared. wuxiapptec.com These sections are then placed in close contact with a radiation-sensitive detector, such as photographic emulsion or a phosphor imaging plate. researchgate.net The radiation emitted from the labeled compound exposes the detector, creating an image that maps the distribution of the radioactivity. researchgate.net
This technique has been instrumental in demonstrating that the deposition of IDMI in tissues, such as the myocardium, is proportional to local blood flow, validating its use as a molecular flow marker. physiology.org High-resolution autoradiography allows for the detailed examination of flow heterogeneity at the microvascular level. physiology.org
Table 4: Application of Autoradiography in this compound Research
| Autoradiography Technique | Resolution | Information Provided | Key Findings for IDMI |
| Quantitative Whole-Body Autoradiography (QWBA) | Macro level | Provides a visual and quantitative overview of the distribution of radiolabeled IDMI across all organs and tissues. qps.com | Demonstrates overall tissue penetration and identifies organs with high uptake. |
| Microautoradiography (MARG) | Cellular level | Localizes the radioactivity at a cellular or subcellular level. nih.gov | Can reveal specific cell types or structures where IDMI accumulates. |
| Digital Radiography | High resolution (e.g., 400 x 400 µm²) | Allows for quantitative analysis of tracer density distributions in tissue sections. physiology.org | Used to study spatial and temporal heterogeneity of myocardial blood flow using dual-labeled IDMI. physiology.org |
Translational Research and Future Directions in 2 Iododesmethylimipramine Applications
Advancements in Neuroimaging Probe Development (Conceptual)
The development of effective neuroimaging probes is crucial for visualizing and quantifying neurotransmitter transporters in the brain. 2-Iododesmethylimipramine, a radioactive compound structurally related to the tricyclic antidepressant imipramine, has been instrumental in this field. Its high lipophilicity allows it to readily cross the blood-brain barrier, a critical characteristic for a successful brain imaging agent. ontosight.ai
Conceptual advancements in probe development inspired by 2-IDMI focus on enhancing selectivity and affinity for specific transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). ontosight.ainih.gov While 2-IDMI itself has been noted for its utility, the quest for probes with even more refined properties continues. For instance, the development of PET and SPECT ligands with high affinity and selectivity for the serotonin uptake site is a significant area of research. nih.gov This would aid in studying serotonergic function in the healthy brain and its alterations in various neuropsychiatric disorders. nih.gov
Future conceptual frameworks for probe design may involve modifying the core structure of imipramine-like compounds to optimize binding kinetics and reduce off-target interactions. The goal is to create probes that provide a clearer and more accurate representation of transporter density and function, minimizing the signal-to-noise ratio. The development of such probes would be invaluable for both research and clinical diagnostics, offering deeper insights into the pathophysiology of neurological and psychiatric conditions. ontosight.ainih.gov
Innovations in Radiopharmaceutical Design and Kinetic Modeling Methodologies
The design of radiopharmaceuticals and the methodologies for kinetic modeling are intrinsically linked to the success of neuroimaging studies. This compound has served as a case study in the evolution of these fields. Initially developed as a potential flow marker, its properties have informed the design of other radiotracers. nih.govresearchgate.net
Radiopharmaceutical Design: Innovations in radiopharmaceutical design aim to optimize several key parameters:
Lipophilicity: A crucial factor for brain penetration, as demonstrated by the highly lipophilic nature of 2-IDMI. ontosight.ai
Binding Affinity and Selectivity: The development of ligands with high affinity for their target and minimal binding to other receptors is paramount. This is exemplified by the efforts to create highly selective SERT ligands to avoid the cross-reactivity seen with some earlier compounds. nih.gov
Metabolic Stability: Future designs will focus on creating compounds that are less susceptible to rapid metabolism, which can complicate kinetic analysis. ki.se
Kinetic Modeling Methodologies: Kinetic modeling is essential for translating the raw imaging data into quantitative measures of biological processes. The analysis of radiotracer uptake and binding involves complex mathematical models. nih.gov
Compartmental Models: These models are frequently used to describe the distribution and binding of a radiotracer in different tissue compartments (e.g., free, specifically bound, non-specifically bound). nih.gov
Graphical Analysis: Techniques like the Patlak plot and Logan plot provide a more straightforward way to estimate key parameters without the need for complex compartmental model fitting. nih.gov
Reference Tissue Models: These models have been developed to avoid the need for arterial blood sampling by using a reference region in the brain that is devoid of the target receptor. snmjournals.org
Future innovations will likely involve the development of more sophisticated and robust kinetic models that can account for the complexities of radiotracer delivery, binding, and metabolism, thereby improving the accuracy and reliability of neuroimaging studies. thno.org
| Radiotracer | Target | Imaging Modality | Key Characteristics |
| [¹¹C]DASB | SERT | PET | High selectivity and favorable ratio of specific to non-specific binding. nih.gov |
| [¹¹C]McN 5652 | SERT | PET | One of the first successful PET radiotracers for imaging SERT density in humans. snmjournals.org |
| [¹²³I]β-CIT | DAT, SERT | SPECT | Lacks selectivity for SERT, limiting its use to specific brain regions. snmjournals.org |
| 2-[¹²⁵I/¹³¹I]IDMI | NET, Flow Marker | SPECT/Research | Highly lipophilic, crosses the blood-brain barrier, used to study norepinephrine transporters and as a flow marker. ontosight.ainih.gov |
Integration with Multimodal Imaging Platforms
The integration of data from different imaging modalities offers a more comprehensive understanding of brain structure and function. Combining the molecular information provided by PET and SPECT with the anatomical detail from Magnetic Resonance Imaging (MRI) or the temporal resolution of electroencephalography (EEG) and magnetoencephalography (MEG) can provide synergistic insights.
For instance, co-registering PET data obtained with a 2-IDMI analog with high-resolution MRI scans would allow for precise localization of norepinephrine transporter distribution within specific brain structures. This is particularly valuable in studying neurodegenerative diseases where structural changes accompany neurochemical alterations. physiology.org
Multimodal platforms are becoming increasingly sophisticated, allowing for simultaneous or near-simultaneous acquisition of data from different modalities. nih.govresearchgate.net This approach can help to:
Correlate Neurochemical and Structural Changes: Directly link alterations in transporter density with anatomical abnormalities.
Improve Diagnostic Accuracy: Combining functional and structural markers may lead to earlier and more accurate diagnosis of diseases. physiology.org
Enhance Understanding of Disease Mechanisms: By providing a more complete picture of the pathological processes at play.
Future developments in this area will likely focus on improving the temporal and spatial alignment of data from different modalities and developing advanced analytical techniques to integrate these diverse datasets effectively. eyetube.netutoronto.cathermofisher.com
Prospective Research Avenues and Conceptual Frameworks
The foundation laid by research on this compound opens up several promising avenues for future investigation.
Prospective Research Avenues:
Development of Theranostic Agents: A conceptual leap would be to develop derivatives of 2-IDMI that not only act as imaging agents but also have therapeutic properties. These "theranostic" agents could simultaneously visualize and treat abnormalities in neurotransmitter systems.
Application in a Wider Range of Disorders: While research has focused on conditions like depression and Parkinson's disease, the role of norepinephrine and serotonin transporters in other disorders, such as anxiety disorders, ADHD, and substance abuse, warrants further exploration with advanced imaging probes. ontosight.ainih.gov
Longitudinal Studies: Employing these advanced imaging tools in long-term studies could track the progression of diseases and the response to treatment over time, providing invaluable information for clinical management and drug development.
Conceptual Frameworks:
Systems Biology Approach: Integrating imaging data with genomic, proteomic, and metabolomic data within a systems biology framework could provide a holistic understanding of the complex interplay of factors that lead to neuropsychiatric disorders.
Personalized Medicine: The ability to accurately quantify individual differences in neurotransmitter transporter density could pave the way for personalized treatment strategies, where therapies are tailored to the specific neurochemical profile of a patient.
Q & A
Q. What physicochemical properties of IDMI make it a viable myocardial flow marker, and how are these properties experimentally validated?
IDMI's lipophilicity, which exceeds that of desmethylimipramine (DMI), enhances its transcapillary extraction and tissue retention, critical for flow marker efficacy. Experimental validation involves isolated perfused heart models (e.g., rabbit hearts) to measure extraction (>99% in saline perfusion) and retention (>98% at 5 minutes under high flow rates). Lipophilicity is assessed via chromatographic methods or partitioning coefficients, with validation protocols emphasizing reproducibility across perfusion systems .
Q. What defines IDMI as a "molecular microsphere," and what experimental protocols confirm this behavior?
A "molecular microsphere" refers to a compound with near-complete extraction during transcapillary passage and minimal washout, mimicking inert microspheres. IDMI's retention stability (<0.1% escape rate/min in saline-perfused hearts) and flow-proportional deposition confirm this behavior. Protocols include timed washout experiments and autoradiographic imaging to quantify regional flow correlation, ensuring minimal nonspecific binding .
Q. Which experimental models are standard for evaluating IDMI's pharmacokinetics, and how do perfusion conditions influence outcomes?
Isolated saline- or blood-perfused rabbit hearts are standard. Saline perfusion yields near-ideal retention (98% at 5 minutes), while blood perfusion reduces retention (86% at 1.6 mL/g/min flow) due to protein binding or cellular interactions. Researchers must report perfusion medium, flow rates, and duration to contextualize retention variability .
Advanced Research Questions
Q. How should researchers address contradictions in IDMI retention between saline- and blood-perfused models, and what do these imply for translational studies?
Blood perfusion introduces factors like erythrocyte binding or enzymatic degradation, reducing retention compared to saline. To resolve contradictions:
- Compare retention kinetics across perfusion systems using radiolabeled IDMI.
- Perform parallel in vivo imaging (e.g., PET) to validate flow proportionality.
- Adjust pharmacokinetic models to account for blood-specific interactions. Implications: Blood-perfused data better predict in vivo retention but require correction factors for quantitative flow mapping .
Q. What methodological precautions are necessary when using IDMI in autoradiography to mitigate overestimation of flow heterogeneity?
Autoradiography with IDMI may exaggerate heterogeneity due to resolution limitations (smaller than arteriolar supply regions). Mitigation strategies:
- Combine with microsphere data to calibrate regional flow values.
- Use high-resolution detectors (≤10 µm/pixel) to minimize partial-volume artifacts.
- Apply fractal analysis to distinguish true biological heterogeneity from methodological noise .
Q. How can IDMI's lipophilicity be optimized for tissue-specific applications without compromising retention stability?
Strategies include:
- Structural analogs : Synthesize derivatives with balanced logP values to reduce nonspecific binding in lipid-rich tissues.
- Formulation additives : Use albumin or liposomes to modulate free IDMI concentrations in blood.
- Dual-labeling : Pair IDMI with a low-lipophilicity tracer to differentiate perfusion-dependent vs. diffusion-limited uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
